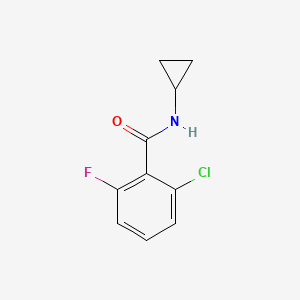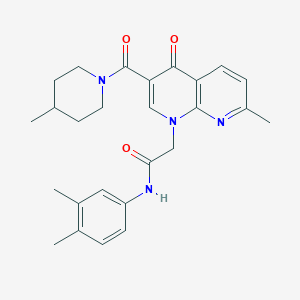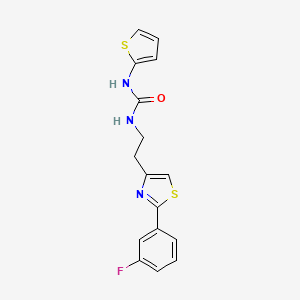
2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, also known as TFMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective and potent antagonist of the G-protein coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion.
Applications De Recherche Scientifique
Synthesis and Structural Studies
The synthesis and structural analysis of compounds related to 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide have been extensively explored. For example, the synthesis of new enaminones by reacting specific reagents in ethanol has provided insights into their molecular structures through NMR spectra and X-ray diffractometry, revealing short intramolecular hydrogen bonds and stabilization by weak hydrogen bonds, indicating potential applications in molecular engineering and design (Brbot-Šaranović, Pavlović, & Cindrić, 2000).
Magnetic Studies and Single Molecule Magnets
Research into tetranuclear [Cu-Ln]2 single molecule magnets, incorporating a ligand similar in complexity to 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, has contributed to the development of materials with significant ferromagnetic interactions. These complexes have been found to behave as single molecule magnets (SMMs), a property that could be exploited in the fabrication of magnetic storage media and quantum computing components (Costes, Shova, & Wernsdorfer, 2008).
Antimicrobial Properties
The antimicrobial properties of derivatives related to 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide have been extensively studied. New acylthiourea derivatives have shown activity against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents. The structure-activity relationship revealed that certain substituents significantly enhance antimicrobial activity, providing a basis for the design of novel therapeutics (Limban et al., 2011).
Insecticidal Activity
Flubendiamide, a compound with structural elements similar to 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, has emerged as a novel class of insecticide with a unique chemical structure and mode of action. It exhibits strong insecticidal activity against lepidopterous pests, including resistant strains, suggesting its utility in integrated pest management programs (Tohnishi et al., 2005).
Antidopaminergic Effects
The study of benzamides, including structures analogous to 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, has contributed to the understanding of antidopaminergic effects. These studies have implications for the development of therapeutic agents for treating psychosis and related disorders, showcasing the potential of such compounds in medical research (Banitt et al., 1977).
Propriétés
IUPAC Name |
2-methyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-12-5-2-3-8-15(12)16(22)21-9-10-23-14-7-4-6-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLOXOHYZJPTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2854112.png)
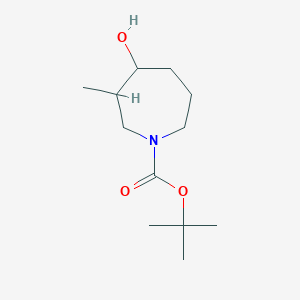
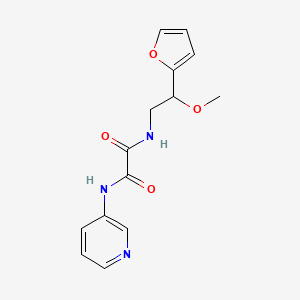
![2-(1H-indol-1-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2854117.png)
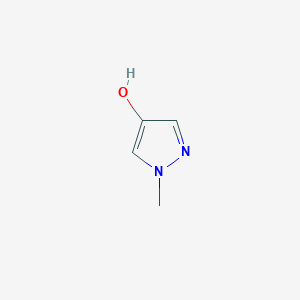
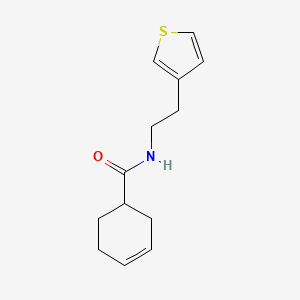
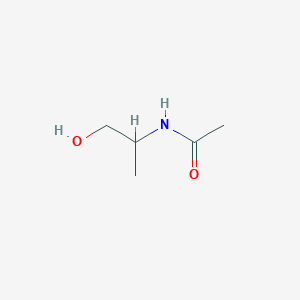
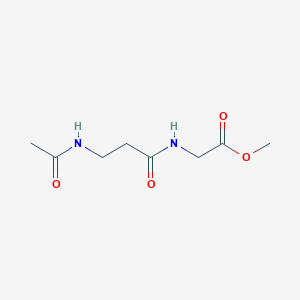
![2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2854128.png)

![Methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2854132.png)
